(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide
Description
(E)-3-(2-(4-Chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:
- Position 3: An (E)-configured 2-cyanoacrylamide moiety, which enhances hydrogen bonding capacity and solubility.
- Position 9: A methyl group, increasing steric bulk and metabolic stability.
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c1-11-3-2-8-24-17(11)23-18(27-14-6-4-13(20)5-7-14)15(19(24)26)9-12(10-21)16(22)25/h2-9H,1H3,(H2,22,25)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMLZUQFVHCWGF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its structural features, pharmacological properties, and relevant research findings.
Structural Features
The compound features several significant functional groups:
- Cyanoacrylamide moiety : Known for its reactivity and potential as a bioactive agent.
- Pyrido[1,2-a]pyrimidine core : This structure is associated with various pharmacological activities, including antimicrobial and antitumor properties.
- 4-Chlorophenoxy group : Enhances lipophilicity and may improve biological interactions.
Potential Biological Activities
Research indicates that the compound may exhibit various biological activities, including:
- Antitumor Activity : The combination of the cyanoacrylamide and pyridopyrimidine moieties suggests potential antitumor properties. In vitro and in vivo studies are recommended to evaluate this activity further.
- Kinase Inhibition : The cyanoacrylamide moiety is a known pharmacophore for kinase inhibitors. Kinase inhibition can be a therapeutic strategy for treating cancer and inflammatory diseases. Investigations into the specific kinases targeted by this compound could reveal its therapeutic potential.
- Antibacterial Properties : Compounds with similar pyridopyrimidine structures have shown antibacterial activity. Future studies should explore whether this compound possesses similar properties.
In Vitro Studies
In vitro assays are essential for evaluating the biological activity of this compound. Preliminary studies suggest that it may inhibit specific enzymes or cellular pathways involved in tumor progression and bacterial growth.
Case Studies
Recent literature has highlighted compounds with structural similarities to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrido[1,2-a]pyrimidine derivatives | Similar core structure | Antitumor activity |
| 4-Chloroaniline derivatives | Substituted aromatic ring | Antimicrobial properties |
| Cyanoacetic acid derivatives | Cyano group presence | Inhibition of enzyme activity |
These compounds demonstrate that structural modifications can lead to diverse biological activities, suggesting that this compound may also exhibit unique therapeutic effects due to its specific combination of functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
- Compound: (2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Key Differences:
- Substituent : 4-Fluoro (vs. 4-chloro) reduces steric hindrance and enhances metabolic stability.
- Molecular Weight: 450.47 g/mol (vs. ~422.45 g/mol for the target compound). Impact: Fluorine’s electronegativity may improve target selectivity, while the ethoxypropyl chain could prolong half-life .
Ethylphenoxy and Methoxyphenoxy Derivatives
- Compound: (2E)-2-Cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide Key Differences:
- Substituent: 4-Ethylphenoxy increases lipophilicity and steric bulk.
Acrylamide Side Chain : N-(4-methylphenyl) introduces aromatic interactions.
- Compound: Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate Key Differences:
- Substituent: 4-Methoxyphenoxy provides electron-donating effects, altering electronic distribution.
- Functional Group : Ethyl ester (vs. acrylamide) increases hydrolysis susceptibility.
Acrylamide Modifications in Divergent Cores
- Compound: (E)-3-(4-Ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide Key Differences:
- Core Structure: Pyridinylpyrimidinylamino-phenyl replaces pyrido[1,2-a]pyrimidinone.
- Substituents : Ethoxy and methoxy groups modulate solubility and binding.
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula C21H15ClN4O4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
